molecular formula C10H5ClN2S B1331728 3-Chloro-5-phenylisothiazole-4-carbonitrile CAS No. 28989-23-3

3-Chloro-5-phenylisothiazole-4-carbonitrile

Cat. No.: B1331728
CAS No.: 28989-23-3
M. Wt: 220.68 g/mol
InChI Key: YLULGDCWLXHHOY-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylisothiazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2S and its molecular weight is 220.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

3-Chloro-5-phenylisothiazole-4-carbonitrile has been extensively studied in the field of organic chemistry, particularly in reactions aiming at regiospecific synthesis and structural characterization. Christoforou et al. (2003) highlighted its use in regiospecific Suzuki coupling reactions, producing a variety of isothiazole products that were fully characterized (Christoforou, Koutentis, & Rees, 2003). Ioannidou and Koutentis (2011) reported its successful application in regioselective hydrodehalogenation processes, further contributing to the synthesis of various isothiazole derivatives (Ioannidou & Koutentis, 2011).

Advanced Chemical Transformations

The compound has also been a key player in more advanced chemical transformations. For instance, it was involved in C-H direct arylation processes, leading to the formation of complex isothiazole structures, as described by Ioannidou and Koutentis (2011) (Ioannidou & Koutentis, 2011). Christoforou and Koutentis (2007) demonstrated its utility in the regiocontrolled preparation of triarylisothiazoles through a series of coupling reactions, showcasing its versatility in creating diverse molecular architectures (Christoforou & Koutentis, 2007).

Biochemical Applications and Antiviral Activity

Moreover, there is evidence of its relevance in biochemical contexts. Romani et al. (2015) explored the structural, topological, and vibrational properties of a series of isothiazole derivatives, including this compound, to understand their antiviral activities, highlighting its potential in medicinal chemistry (Romani, Márquez, Márquez, & Brandán, 2015). Additionally, Garozzo et al. (2007) identified certain isothiazole derivatives as potent inhibitors against various viruses, indicating the compound's possible role in the development of antiviral drugs (Garozzo, Cutrì, Pannecouque, Castro, Guerrera, & De Clercq, 2007).

Safety and Hazards

The safety and hazards associated with 3-Chloro-5-phenylisothiazole-4-carbonitrile are not explicitly mentioned in the available resources .

Properties

IUPAC Name

3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULGDCWLXHHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351246
Record name 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28989-23-3
Record name 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 3-chloro-5-phenylisothiazole-4-carbonitrile described in the research?

A: The research highlights a regiospecific Suzuki coupling reaction on 3,5-dichloroisothiazole-4-carbonitrile as a key step in synthesizing this compound [, ]. This method provides a high-yield and controlled approach to introduce a phenyl group at the 5-position of the isothiazole ring, which could be valuable for further derivatization and exploration of this class of compounds.

Q2: Can the chlorine atom in this compound be further substituted?

A: Yes, the research demonstrates that the chlorine atom in this compound can be substituted, although not through a second Suzuki coupling as one might expect []. Instead, reacting it under Suzuki conditions with potassium phenyltrifluoroborate yielded 3-phenoxy-5-phenylisothiazole-4-carbonitrile, indicating a preference for phenoxy substitution over phenyl substitution at the 3-position under these conditions.

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